DL-valine

Catalog No.
S546551
CAS No.
72-18-4
M.F
C5H11NO2
M. Wt
117.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
DL-valine

CAS Number

72-18-4

Product Name

DL-valine

IUPAC Name

2-amino-3-methylbutanoic acid

Molecular Formula

C5H11NO2

Molecular Weight

117.15 g/mol

InChI

InChI=1S/C5H11NO2/c1-3(2)4(6)5(7)8/h3-4H,6H2,1-2H3,(H,7,8)

InChI Key

KZSNJWFQEVHDMF-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in water; Insoluble in ether
Insoluble (in ethanol)

Synonyms

L-Valine; Valine; NSC 76038; NSC-76038; NSC76038; Valina; EC 200-773-6;

Canonical SMILES

CC(C)C(C(=O)O)N

Isomeric SMILES

CC(C)[C@@H](C(=O)O)N

The exact mass of the compound Valine is 117.079 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 58500 mg/l (at 25 °c)insoluble in common neutral solvents.very slightly soluble in alcohol; insoluble in ethersolubility in water at 0 °c: 83.4 g/l; at 25 °c: 88.5 g/l; at 50 °c: 96.2 g/l; at 65 °c: 102.4 g/lin water, 5.85x10+4 mg/l at 25 °c58.5 mg/mlsoluble in water; insoluble in etherinsoluble (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 760111. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Branched-Chain. It belongs to the ontological category of L-alpha-amino acid zwitterion in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> EU pediatric investigation plans. However, this does not mean our product can be used or applied in the same or a similar way.

DL-valine is a racemic mixture of the branched-chain amino acid valine, combining equal parts of D- and L-enantiomers. In industrial and laboratory procurement, it serves as a critical non-chiral building block, racemic resolution standard, and precursor for agrochemical and pharmaceutical synthesis where enantiopurity is either unnecessary or actively resolved downstream. Produced primarily via scalable chemical routes such as the Strecker synthesis or Bucherer-Bergs reaction , DL-valine offers a distinct physical profile compared to its enantiopure counterparts, including altered aqueous solubility and distinct crystal lattice thermodynamics [1]. For technical buyers, DL-valine provides a cost-effective, high-yield alternative to fermentation-derived L-valine for applications that do not require strict biological stereospecificity.

Substituting DL-valine with L-valine or other racemic amino acids introduces significant process and economic inefficiencies. While L-valine is biologically active and widely available via fermentation, its use in non-stereospecific chemical syntheses incurs unnecessary procurement costs . Furthermore, DL-valine exhibits distinct solubility thermodynamics; historical thermodynamic studies confirm that the aqueous solubility of racemic DL-valine is significantly higher than that of enantiopure L-valine, fundamentally altering crystallization and precipitation behaviors in formulation [1]. In chiral resolution workflows or analytical chromatography, substituting DL-valine with L-valine is functionally impossible, as the racemate is strictly required as the baseline standard or substrate for isolating the rare D-enantiomer [2].

Differential Aqueous Solubility for Formulation and Crystallization

The racemic nature of DL-valine alters its crystal lattice energy and solvent interactions compared to enantiopure L-valine. Thermodynamic measurements indicate that DL-valine exhibits significantly higher aqueous solubility than L-valine, a factor that historically caused discrepancies in solubility literature when the racemate was mistaken for the pure enantiomer [1]. While L-valine's solubility in water at 25 °C is approximately 8.85% (88.5 g/L) , DL-valine's enhanced solubility profile directly impacts antisolvent crystallization processes and maximum concentration limits in aqueous formulations.

Evidence DimensionAqueous solubility behavior
Target Compound DataDL-valine (Significantly higher aqueous solubility, altering precipitation thresholds)
Comparator Or BaselineL-valine (~88.5 g/L at 25 °C)
Quantified DifferenceDL-valine demonstrates substantially greater solubility due to racemic crystal packing differences.
ConditionsAqueous solution, standard temperature (25 °C)

Buyers designing high-concentration aqueous buffers or antisolvent crystallization workflows must procure DL-valine to avoid the premature precipitation associated with the less soluble L-enantiomer.

Substrate Efficiency for Chiral Resolution to D-Valine

DL-valine is the mandatory precursor for the industrial production of the non-proteinogenic D-valine, which is used in semi-synthetic veterinary antibiotics and agricultural pesticides. Chemical resolution of DL-valine using resolving agents like D-2,3-dibenzoyl tartaric acid yields D-valine with 70% to 80% recovery and >98% optical purity [1]. L-valine cannot be used for this purpose unless subjected to energy-intensive racemization at 100-110 °C first [1].

Evidence DimensionYield of D-valine via direct resolution
Target Compound DataDL-valine (70–80% yield of targeted enantiomer via chemical resolution)
Comparator Or BaselineL-valine (0% direct yield; requires prior high-temperature racemization)
Quantified DifferenceDirect access to D-valine without the intermediate racemization step required for L-valine.
ConditionsChemical resolution using D-2,3-dibenzoyl tartaric acid

Procuring DL-valine directly bypasses the costly and time-consuming racemization step required if starting from fermentation-derived L-valine for D-valine synthesis.

Scalability and Yield via Chemical Synthesis

DL-valine is efficiently produced via the Strecker synthesis from isobutyraldehyde, ammonium chloride, and sodium cyanide, followed by hydrolysis. Modified continuous extraction methods of the intermediate amino nitrile yield up to 65% of pure DL-valine [1]. This direct chemical route is highly scalable and avoids the complex bioreactor maintenance, media optimization, and biological purification steps required for L-valine fermentation.

Evidence DimensionSynthesis route efficiency
Target Compound DataDL-valine (~65% yield via direct Strecker chemical synthesis)
Comparator Or BaselineL-valine (Requires complex microbial fermentation or chiral resolution)
Quantified DifferenceStreamlined, purely chemical manufacturing route vs. biological fermentation.
ConditionsStrecker synthesis from isobutyraldehyde

For industrial applications insensitive to stereochemistry, DL-valine offers a more direct, chemically synthesized procurement option that avoids fermentation-related supply chain bottlenecks.

Chiral Resolution and D-Valine Production

DL-valine is the optimal starting material for chemical or enzymatic resolution workflows aimed at producing D-valine, a critical intermediate for semi-synthetic antibiotics and selective cell culture inhibitors [1].

Racemic Analytical Standards

Essential for chiral chromatography and analytical method development, where a guaranteed 50:50 mixture of D- and L-enantiomers is required to calibrate columns and validate enantiomeric excess (ee) measurements .

Non-Stereospecific Agrochemical Synthesis

Highly suitable as a cost-effective precursor for pesticides and herbicides where the final active ingredient does not require a specific stereocenter, leveraging its scalable Strecker synthesis origins [2].

High-Concentration Aqueous Formulations

Utilized in specific industrial buffer or solvent systems where the higher aqueous solubility of the racemate (compared to L-valine) prevents unwanted precipitation during temperature fluctuations [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid; [Merck Index] White crystalline solid; [Alfa Aesar MSDS]
White crystalline powder; odourless

Color/Form

Leaflets from water + alcohol
White, crystalline solid

XLogP3

-2.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

117.078978594 Da

Monoisotopic Mass

117.078978594 Da

Boiling Point

Sublimes

Heavy Atom Count

8

Density

1.23 g/cu cm at 25 °C

LogP

-2.26
log Kow = -2.26
-2.26

Decomposition

When heated to decomposition, it emits toxic fumes of /nitric oxides/.

Appearance

Solid powder

Melting Point

315 °C (closed capillary)
MP: 315 °C with decomposition (D-Valine (natural isomer))
MP: 293 °C with decomposition (L-Valine)
295 - 300 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

4CA13A832H

Related CAS

25609-85-2

Drug Indication

Promotes mental vigor, muscle coordination, and calm emotions. May also be of use in a minority of patients with hepatic encephalopathy and in some with phenylketonuria.

Therapeutic Uses

A branched-chain essential amino acid that has stimulant activity. It promotes muscle growth and tissue repair. It is a precursor in the penicillin biosynthetic pathway.
It is used as a dietary supplement. It is also an ingredient of several preparations that have been promoted for disorders of the liver.
Branched chain amino acid (BCAA)-enriched protein or amino acid mixtures and, in some cases, BCAA alone, have been used in the treatment of a variety of metabolic disorders. These amino acids have received considerable attention in efforts to reduce brain uptake of aromatic amino acids and to raise low circulating levels of BCAA in patients with chronic liver disease and encephalopathy. They have also been used in parenteral nutrition of patients with sepsis and other abnormalities.

Pharmacology

L-valine is a branched-chain essential amino acid (BCAA) that has stimulant activity. It promotes muscle growth and tissue repair. It is a precursor in the penicillin biosynthetic pathway. Valine is one of three branched-chain amino acids (the others are leucine and isoleucine) that enhance energy, increase endurance, and aid in muscle tissue recovery and repair. This group also lowers elevated blood sugar levels and increases growth hormone production. Supplemental valine should always be combined with isoleucine and leucine at a respective milligram ratio of 2:1:2. It is an essential amino acid found in proteins; important for optimal growth in infants and for growth in children and nitrogen balance in adults. The lack of L-valine may influence the growth of body, cause neuropathic obstacle, anaemia. It has wide applications in the field of pharmaceutical and food industry.
Valine is an aliphatic and extremely hydrophobic essential amino acid in humans related to leucine, Valine is found in many proteins, mostly in the interior of globular proteins helping to determine three-dimensional structure. A glycogenic amino acid, valine maintains mental vigor, muscle coordination, and emotional calm. Valine is obtained from soy, cheese, fish, meats and vegetables. Valine supplements are used for muscle growth, tissue repair, and energy. (NCI04)

Mechanism of Action

(Applies to Valine, Leucine and Isoleucine) This group of essential amino acids are identified as the branched-chain amino acids, BCAAs. Because this arrangement of carbon atoms cannot be made by humans, these amino acids are an essential element in the diet. The catabolism of all three compounds initiates in muscle and yields NADH and FADH2 which can be utilized for ATP generation. The catabolism of all three of these amino acids uses the same enzymes in the first two steps. The first step in each case is a transamination using a single BCAA aminotransferase, with a-ketoglutarate as amine acceptor. As a result, three different a-keto acids are produced and are oxidized using a common branched-chain a-keto acid dehydrogenase, yielding the three different CoA derivatives. Subsequently the metabolic pathways diverge, producing many intermediates. The principal product from valine is propionylCoA, the glucogenic precursor of succinyl-CoA. Isoleucine catabolism terminates with production of acetylCoA and propionylCoA; thus isoleucine is both glucogenic and ketogenic. Leucine gives rise to acetylCoA and acetoacetylCoA, and is thus classified as strictly ketogenic. There are a number of genetic diseases associated with faulty catabolism of the BCAAs. The most common defect is in the branched-chain a-keto acid dehydrogenase. Since there is only one dehydrogenase enzyme for all three amino acids, all three a-keto acids accumulate and are excreted in the urine. The disease is known as Maple syrup urine disease because of the characteristic odor of the urine in afflicted individuals. Mental retardation in these cases is extensive. Unfortunately, since these are essential amino acids, they cannot be heavily restricted in the diet; ultimately, the life of afflicted individuals is short and development is abnormal The main neurological problems are due to poor formation of myelin in the CNS.
Amino acids are selected for protein synthesis by binding with transfer RNA (tRNA) in the cell cytoplasm. The information on the amino acid sequence of each individual protein is contained in the sequence of nucleotides in the messenger RNA (mRNA) molecules, which are synthesized in the nucleus from regions of DNA by the process of transcription. The mRNA molecules then interact with various tRNA molecules attached to specific amino acids in the cytoplasm to synthesize the specific protein by linking together individual amino acids; this process, known as translation, is regulated by amino acids (e.g., leucine), and hormones. Which specific proteins are expressed in any particular cell and the relative rates at which the different cellular proteins are synthesized, are determined by the relative abundances of the different mRNAs and the availability of specific tRNA-amino acid combinations, and hence by the rate of transcription and the stability of the messages. From a nutritional and metabolic point of view, it is important to recognize that protein synthesis is a continuing process that takes place in most cells of the body. In a steady state, when neither net growth nor protein loss is occurring, protein synthesis is balanced by an equal amount of protein degradation. The major consequence of inadequate protein intakes, or diets low or lacking in specific indispensable amino acids relative to other amino acids (often termed limiting amino acids), is a shift in this balance so that rates of synthesis of some body proteins decrease while protein degradation continues, thus providing an endogenous source of those amino acids most in need. /Amino acids/
The mechanism of intracellular protein degradation, by which protein is hydrolyzed to free amino acids, is more complex and is not as well characterized at the mechanistic level as that of synthesis. A wide variety of different enzymes that are capable of splitting peptide bonds are present in cells. However, the bulk of cellular proteolysis seems to be shared between two multienzyme systems: the lysosomal and proteasomal systems. The lysosome is a membrane-enclosed vesicle inside the cell that contains a variety of proteolytic enzymes and operates mostly at acid pH. Volumes of the cytoplasm are engulfed (autophagy) and are then subjected to the action of the protease enzymes at high concentration. This system is thought to be relatively unselective in most cases, although it can also degrade specific intracellular proteins. The system is highly regulated by hormones such as insulin and glucocorticoids, and by amino acids. The second system is the ATP-dependent ubiquitin-proteasome system, which is present in the cytoplasm. The first step is to join molecules of ubiquitin, a basic 76-amino acid peptide, to lysine residues in the target protein. Several enzymes are involved in this process, which selectively targets proteins for degradation by a second component, the proteasome. /Amino acids/

Vapor Pressure

0.00000003 [mmHg]

Other CAS

72-18-4

Absorption Distribution and Excretion

Absorbed from the small intestine by a sodium-dependent active-transport process.
Blood and tissue concentrations of branched chain amino acids (BCAA) are altered by several disease and abnormal physiological states, including diabetes mellitus, liver dysfunction, starvation, protein-calorie malnutrition, alcoholism, and obesity. These and other conditions sometimes produce drastic alterations in plasma pools of BCAA. /Amino acids/
Although the free amino acids dissolved in the body fluids are only a very small proportion of the body's total mass of amino acids, they are very important for the nutritional and metabolic control of the body's proteins. ... Although the plasma compartment is most easily sampled, the concentration of most amino acids is higher in tissue intracellular pools. Typically, large neutral amino acids, such as leucine and phenylalanine, are essentially in equilibrium with the plasma. Others, notably glutamine, glutamic acid, and glycine, are 10- to 50-fold more concentrated in the intracellular pool. Dietary variations or pathological conditions can result in substantial changes in the concentrations of the individual free amino acids in both the plasma and tissue pools.
After ingestion, proteins are denatured by the acid in the stomach, where they are also cleaved into smaller peptides by the enzyme pepsin, which is activated by the increase in stomach acidity that occurs on feeding. The proteins and peptides then pass into the small intestine, where the peptide bonds are hydrolyzed by a variety of enzymes. These bond-specific enzymes originate in the pancreas and include trypsin, chymotrypsins, elastase, and carboxypeptidases. The resultant mixture of free amino acids and small peptides is then transported into the mucosal cells by a number of carrier systems for specific amino acids and for di- and tri-peptides, each specific for a limited range of peptide substrates. After intracellular hydrolysis of the absorbed peptides, the free amino acids are then secreted into the portal blood by other specific carrier systems in the mucosal cell or are further metabolized within the cell itself. Absorbed amino acids pass into the liver, where a portion of the amino acids are taken up and used; the remainder pass through into the systemic circulation and are utilized by the peripheral tissues. /Amino acids/
Protein secretion into the intestine continues even under conditions of protein-free feeding, and fecal nitrogen losses (ie, nitrogen lost as bacteria in the feces) may account for 25 percent of the obligatory loss of nitrogen. Under this dietary circumstance, the amino acids secreted into the intestine as components of proteolytic enzymes and from sloughed mucosal cells are the only sources of amino acids for the maintenance of the intestinal bacterial biomass. ... Other routes of loss of intact amino acids are via the urine and through skin and hair loss. These losses are small by comparison with those described above, but nonetheless may have a significant impact on estimates of requirements, especially in disease states. /Amino acids/
For more Absorption, Distribution and Excretion (Complete) data for L-Valine (8 total), please visit the HSDB record page.

Metabolism Metabolites

Hepatic

Wikipedia

Valine
Chlorin

Drug Warnings

The aim of this study was to evaluate the compliance of the diet with limited branched-chain amino acids (BCAA) content in long-term observation of patients with maple syrup urine disease (MSUD). The study group consisted of 7 children at age of 1.5-18 years. Nutrition evaluation was based on current diet records from 3-4 days, every 3-4 months. ... Energy and content of most of the nutrients in proposed daily products lists were in agreement with RDI except calcium. Diet analysis at MSUD children revealed insufficient contents of: iron, zinc, copper, vitamin B1, B2, niacin and vitamin C (often below 90% RDI). /Branched chain amino acids/
Assays of the amino acid levels in 5,888 newborns and 20 subjects ranging in age from 1 to 20 years, suspected of metabolic diseases, revealed a case of "maple syrup urine disease" caused by disorders in the intermediate metabolism of valine, whose serum and urinary concentrations were followed up from the first days of life. This patient also showed frequent episodes of hypoglycemia. An early treatment with polyvitamins, minerals and trace elements for 18 months resulted in the partial reactivation of the deficient enzymatic systems and the return to normal of the serum and urinary valine and glucose values. Administration of the same treatment to patients over one year of age ... was much less effective, thus supporting the conclusion that the vitamins and minerals could be useful in the "maple syrup urine disease" only if they were administered immediately after the disease onset ...

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

Methods of Manufacturing

Hydrolysis of proteins, synthesized by the reaction of ammonia with alpha-chloroisovaleric acid.

General Manufacturing Information

Valine: ACTIVE

Analytic Laboratory Methods

Method: AOAC 960.47; Procedure: microbiological, turbidimetric and titrimetric methods; Analyte: valine; Matrix: vitamin preparations; Detection Limit: not provided.
Method: AOAC 994.12; Procedure: performic acid oxidation with acid hydrolysis-sodium metabisulfite method; Analyte: valine; Matrix: feeds; Detection Limit: not provided.

Interactions

... High dietary levels of leucine suppressed the growth of rats fed a low protein diet, and the growth suppression could be prevented by supplementation with isoleucine and valine.
It has been well established that the branched chain amino acids (BCAA) compete with other large neutral amino acids (LNAA, particularly tryptophan and tyrosine) for membrane transport. Although the BCAA do not act as direct precursors for neurotransmitters, they can affect transport of certain LNAA across the blood-brain barrier, and thereby influence central nervous system concentrations of certain neurotransmitters.
Alterations of motor behavioral patterns and monoamine contents in the discrete /male Wistar/ rat brain areas after acute paraquat exposure (3, 5, 10, 20 mg/kg, sc) ... showed that paraquat at the doses of 5, 10, and 20 mg/kg significantly reduced locomotive, stereotypic, and rotational behaviors. Significant decreases of norepinephrine (NE) contents in cortex and hypothalamus, as well as striatal contents of dopamine (DA) and its acidic metabolites, were detected ... L-valine (200 mg/kg, ip) significantly attenuated paraquat-induced toxicity at moderate dose (5 mg/kg) but not at high dose (20 mg/kg)...

Dates

Last modified: 08-15-2023
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3: Wang X, Zhang H, Quinn PJ. Production of L-valine from metabolically engineered Corynebacterium glutamicum. Appl Microbiol Biotechnol. 2018 May;102(10):4319-4330. doi: 10.1007/s00253-018-8952-2. Epub 2018 Mar 29. Review. PubMed PMID: 29594358.
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